molecular formula C7H3ClF2O B1297439 2,5-Difluorobenzoyl chloride CAS No. 35730-09-7

2,5-Difluorobenzoyl chloride

Cat. No. B1297439
CAS RN: 35730-09-7
M. Wt: 176.55 g/mol
InChI Key: RLRUKKDFNWXXRT-UHFFFAOYSA-N
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Description

“2,5-Difluorobenzoyl chloride” is a chemical compound with the molecular formula C7H3ClF2O . It is used in the synthesis of various other compounds .


Synthesis Analysis

The synthesis of “2,5-Difluorobenzoyl chloride” involves chemical reactions with other compounds. It has been used in the synthesis of ethyl 4- (2′,5′-difluorobenzoyl)-3,5-dimethyl-1 H -pyrrole-2-carboxylate (JJ78:1) and thiohydrazide .


Molecular Structure Analysis

The molecular weight of “2,5-Difluorobenzoyl chloride” is 176.55 g/mol . The molecular structure consists of a benzoyl group (C6H5CO-) attached to a chloride atom (Cl), with two fluorine atoms (F) substituted at the 2nd and 5th positions on the benzene ring .


Chemical Reactions Analysis

“2,5-Difluorobenzoyl chloride” participates in various chemical reactions due to its reactivity. It has been used in the synthesis of ethyl 4- (2′,5′-difluorobenzoyl)-3,5-dimethyl-1 H -pyrrole-2-carboxylate (JJ78:1) .


Physical And Chemical Properties Analysis

“2,5-Difluorobenzoyl chloride” is a liquid at 20 degrees Celsius . It has a specific gravity of 1.44 and a refractive index of 1.51 . It has a boiling point of 93 °C at 34 mmHg . It is sensitive to moisture .

Scientific Research Applications

Ortho Effect in Solvolyses

  • Ortho Effect in 2,6-Difluorobenzoyl Chloride : The ortho effect of chloro substituents in 2,6-dichlorobenzoyl chloride hinders attack on the acyl carbon, leading to an ionization mechanism in various solvents. This behavior contrasts with 2,6-difluorobenzoyl chloride, where smaller fluoro substituents allow addition–elimination pathways, except in fluoroalcohol-rich solvents, where ionization dominates. This indicates the electronic destabilizing influence of fluorines on acyl cation formation outweighs steric hindrance by ortho-fluorine atoms (Park & Kevill, 2012).

Synthesis of Isocyanate and Ureas

  • Synthesis of 2,6-Difluorobenzoyl Isocyanate : The treatment of 2,6-difluorobenzoyl chloride with trimethylsilyl isocyanate results in the production of 2,6-difluorobenzoyl isocyanate. This compound reacts with polyfluoroaromatic amines to form N-(2,6-difluorobenzoyl)-N′-(polyfluoroaryl)ureas, which have potential as inhibitors for insect chitin biosynthesis (Odinokov et al., 1992).

Catalytic Reactions

  • Iridium-Catalyzed Annulative Coupling : 2-Arylbenzoyl chlorides, including 2,5-difluorobenzoyl chloride variants, can undergo annulative coupling with internal alkynes in the presence of an iridium catalyst, forming phenanthrene derivatives. This process happens without external bases and provides insights into C-H bond cleavage mechanisms (Nagata et al., 2014).

Electrochemical Studies

  • Electrochemistry of Ionic Liquids : Studies on the electrochemistry of ionic liquids like 1-butyl-3-methyl-1H-imidazolium tetrafluoroborate (relevant due to structural similarities with difluorobenzoyl chlorides) reveal insights into impurity identification and elimination, offering potential applications in the development of more efficient electrochemical systems (Xiao & Johnson, 2003).

Antileukemic Activity

  • Antileukemic Activity of Novel Complex Compounds : The novel complex compound 2,5-dihydroxybenzoate molybdenum(VI), which structurally resembles 2,5-difluorobenzoyl chloride, has been shown to have enhanced antileukemic activity in human leukemic cell lines. This research opens avenues for developing new chemotherapeutic agents (Thomadaki et al., 2007).

Ligand Species in Complexes

  • Mixed Ligand Species in Ruthenium(II) Complexes : The discovery of mixed chloride/trifluoromethanesulfonate ligand species in ruthenium(II) complexes, related to difluorobenzoyl chlorides, has implications for understanding catalytic activity and ligand behavior in complex chemical systems (Santiso‐Quiñones & Rodríguez‐Lugo, 2013).

Fluorinated Compounds in Microflow Synthesis

  • Continuous Flow Synthesis of Fluorinated Compounds : The synthesis of fluorinated compounds like 2,4,5-trifluorobenzoic acid, using processes analogous to those that could apply to 2,5-difluorobenzoyl chloride, demonstrates the efficiency of microflow systems in producing high-purity, high-yield chemical products (Deng et al., 2015).

Safety And Hazards

“2,5-Difluorobenzoyl chloride” is classified as a flammable liquid and vapor. It causes severe skin burns and eye damage. It may be corrosive to metals . It should be stored under inert gas in a cool, well-ventilated place . Contact with skin, eyes, and clothing should be avoided, and appropriate protective equipment should be worn when handling this compound .

properties

IUPAC Name

2,5-difluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF2O/c8-7(11)5-3-4(9)1-2-6(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRUKKDFNWXXRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10189274
Record name 2,5-Difluorobenzoyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluorobenzoyl chloride

CAS RN

35730-09-7
Record name 2,5-Difluorobenzoyl chloride
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Difluorobenzoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035730097
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Record name 2,5-Difluorobenzoyl chloride
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Record name 2,5-difluorobenzoyl chloride
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Record name 2,5-DIFLUOROBENZOYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
P Sjölin, J Kihlberg - The Journal of Organic Chemistry, 2001 - ACS Publications
Fluorobenzoyl groups have been investigated as alternatives to acetyl and benzoyl protective groups in carbohydrate and glycopeptide synthesis. d-Glucose and lactose were protected …
Number of citations: 40 pubs.acs.org
D Cato, T Buskas, GJ Boons - Journal of carbohydrate chemistry, 2005 - Taylor & Francis
The activation of 2‐azido‐2‐deoxy Tn and TF thioglycosyl donors by the powerful thiophilic promoter system Ph 2 SO/Tf 2 O has been investigated. Glycosylation of an Fmoc‐protected …
Number of citations: 47 www.tandfonline.com
M Bruma, E Hamciuc, B Schulz… - Journal of applied …, 2003 - Wiley Online Library
A series of six new aromatic polyamides with side oxadiazole rings has been synthesized by polycondensation reaction of aromatic diamines containing pendent substituted oxadiazole …
Number of citations: 30 onlinelibrary.wiley.com
D Armenise, A Carocci, A Catalano, M Muraglia… - Journal of …, 2013 - hindawi.com
Enterococcus faecalisis a Gram-positive commensal inhabitant of the intestinal tract of humans, animals, and insects. However, it is also an opportunistic pathogen and has emerged as …
Number of citations: 11 www.hindawi.com
JR Heys, ME Powell, DE Pivonka - Journal of Labelled …, 2004 - Wiley Online Library
The utility of Raman spectroscopy for noninvasive, real‐time monitoring of a range of tritium gas labeling reactions has been investigated, using deuterium gas as a model in most cases…
YH Kim, SK Kwon - Journal of applied polymer science, 2006 - Wiley Online Library
New luminescent copolyethers with diphenylanthracene‐emitting segments and electron‐transporting benzoxazole phenyl were successfully synthesized by aromatic nucleophilic …
Number of citations: 23 onlinelibrary.wiley.com
OD Staples, JJ Hollick, J Campbell, M Higgins… - Cell Cycle, 2008 - Taylor & Francis
A robust p53 cell based assay that exploits p53's function as a transcription factor was used to screen a small molecule library and identify bioactive small molecules with potential …
Number of citations: 16 www.tandfonline.com
A Matsunami, S Kuwata, Y Kayaki - Organics, 2022 - mdpi.com
The catalytic hydrodefluorination (HDF) with a bifunctional azairidacycle using HCOOK was examined for cyano- and chloro-substituted fluoroarenes, including penta- and …
Number of citations: 1 www.mdpi.com
T Castanheiro, J Suffert, M Donnard… - Phosphorus, Sulfur, and …, 2017 - Taylor & Francis
Two methodologies to access S-heterocycles and mixed N,S-heterocycles via metal-mediated domino reactions are described. One involves a cyclocarbopalladation/cross-coupling …
Number of citations: 10 www.tandfonline.com
HH Lee, WA Denny - Journal of the Chemical Society, Perkin …, 1999 - pubs.rsc.org
A large-scale synthesis of the bis-bioreductive drug 1,4-bis{[2-(dimethylamino)ethyl]amino}-5,8-dihydroxyanthracene-9,10-dione bis-N-oxide (AQ4N) has been developed. This six-step …
Number of citations: 13 pubs.rsc.org

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